Methyl 4-((3-(thiophen-2-ylmethyl)ureido)methyl)piperidine-1-carboxylate
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Overview
Description
Methyl 4-((3-(thiophen-2-ylmethyl)ureido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a thiophene moiety, and a ureido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((3-(thiophen-2-ylmethyl)ureido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring is functionalized to introduce the carboxylate group.
Introduction of the Ureido Group: The ureido group is introduced through a reaction with an isocyanate derivative.
Attachment of the Thiophene Moiety: The thiophene moiety is attached via a nucleophilic substitution reaction, often using thiophen-2-ylmethylamine as a nucleophile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((3-(thiophen-2-ylmethyl)ureido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The ureido group can be reduced to form corresponding amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like thiophen-2-ylmethylamine are used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Methyl 4-((3-(thiophen-2-ylmethyl)ureido)methyl)piperidine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Methyl 4-((3-(thiophen-2-ylmethyl)ureido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The thiophene moiety may interact with enzyme active sites or receptor binding sites, while the ureido group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-acetylthiophene and thiophene-2-carboxylic acid.
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and N-methylpiperidine.
Uniqueness
Methyl 4-((3-(thiophen-2-ylmethyl)ureido)methyl)piperidine-1-carboxylate is unique due to its combination of a piperidine ring, a thiophene moiety, and a ureido group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Properties
IUPAC Name |
methyl 4-[(thiophen-2-ylmethylcarbamoylamino)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-20-14(19)17-6-4-11(5-7-17)9-15-13(18)16-10-12-3-2-8-21-12/h2-3,8,11H,4-7,9-10H2,1H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVHBZUVIVSTGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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